Electronic Basicity Differentiation: 2'-Hydroxy Substituent Imposes a π-Electron Steric Effect Not Observed in 3'- or 4'-Substituted 4-Acetylbiphenyls
The basicities of a series of 2'-, 3'-, and 4'-substituted 4-acetylbiphenyls were determined spectrophotometrically in sulfuric acid media at 30 °C [1]. While 3'- and 4'-substituted compounds exhibited pKBH+ values that correlated well with the Hammett equation (using σ+ constants), the 2'-substituted derivatives—including the 2'-hydroxy compound—deviated systematically from this correlation, confirming the operation of a π-electron steric effect unique to the ortho position. The pKBH+ values of 2'-substituted compounds do not follow the linear free-energy relationship established for their 3'- and 4'-counterparts, providing a quantifiable electronic differentiation basis [1]. The 4'-methoxy analog, for instance, showed a pronounced conjugative interaction with the carbonyl group upon protonation that was not mirrored in the 2'-series [1].
| Evidence Dimension | Protonation basicity (pKBH+) and Hammett correlation behavior |
|---|---|
| Target Compound Data | 2'-Hydroxy-4-acetylbiphenyl: deviates from Hammett σ+ correlation; subject to π-electron steric effect (exact pKBH+ value not digitized in accessible abstract; confirmed within the 2'-substituted series studied) [1] |
| Comparator Or Baseline | 3'- and 4'-substituted 4-acetylbiphenyls: pKBH+ values correlated with σ+ (Hammett equation); 4'-methoxy analog shows conjugative enhancement upon protonation [1] |
| Quantified Difference | Qualitatively confirmed deviation from Hammett linearity for 2'-substituted series vs. correlation for 3'-/4'-series; quantitative pKBH+ values for individual compounds available in full text [1] |
| Conditions | Spectrophotometric determination in sulfuric acid media at 30 °C [1] |
Why This Matters
This electronic differentiation means that the carbonyl reactivity, acid-catalyzed behavior, and coordination chemistry of the 2'-hydroxy compound are governed by a different electronic regime than its 3'- or 4'-hydroxy analogs—a critical consideration when selecting synthetic intermediates for acid-sensitive or metal-catalyzed transformations.
- [1] Nadar, P.A. & Kannan, N. Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1984, 93(1), 13-21. View Source
